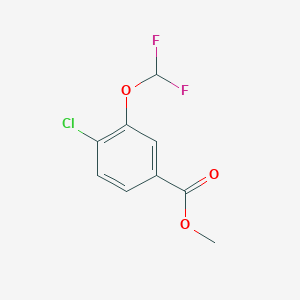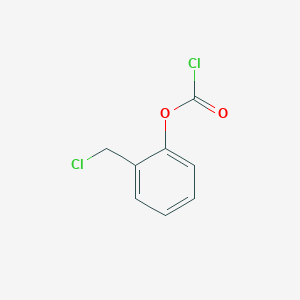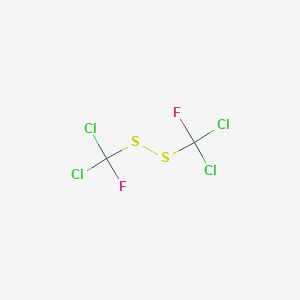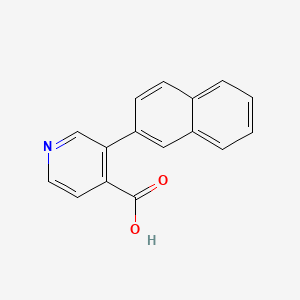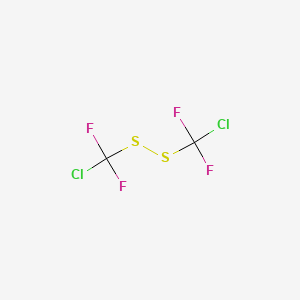
Bis(chlorodifluoromethyl)disulfide, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(chlorodifluoromethyl)disulfide, 95% (BDD) is an organic compound with the chemical formula C2Cl2F2S2. It is a colorless, odorless, and non-flammable solid. BDD is a versatile and useful compound in organic synthesis and has been used in a variety of applications in the scientific and industrial fields.
Applications De Recherche Scientifique
Bis(chlorodifluoromethyl)disulfide, 95% is widely used in a variety of scientific research applications, such as organic synthesis, spectroscopy, and chromatography. It is also used as a reagent in the synthesis of other compounds, such as heterocyclic compounds, pharmaceuticals, and other organic compounds. Bis(chlorodifluoromethyl)disulfide, 95% has been used in the preparation of fluorinated compounds, as well as in the synthesis of polymers.
Mécanisme D'action
The mechanism of action of Bis(chlorodifluoromethyl)disulfide, 95% is based on its ability to react with other compounds to form new compounds. Bis(chlorodifluoromethyl)disulfide, 95% can react with other compounds through a variety of reactions, including nucleophilic substitution reactions, electrophilic substitution reactions, and radical-mediated reactions. The reaction of Bis(chlorodifluoromethyl)disulfide, 95% with other compounds is typically carried out at temperatures between 50-100°C.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis(chlorodifluoromethyl)disulfide, 95% are not well understood. However, studies have shown that Bis(chlorodifluoromethyl)disulfide, 95% can have a variety of effects on the human body, including changes in blood pressure, heart rate, and respiration rate. Bis(chlorodifluoromethyl)disulfide, 95% has also been shown to have an effect on the nervous system, causing alterations in the release of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(chlorodifluoromethyl)disulfide, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be stored for long periods of time without significant degradation. Bis(chlorodifluoromethyl)disulfide, 95% is also non-toxic and non-flammable, making it safe to use in the laboratory. However, Bis(chlorodifluoromethyl)disulfide, 95% is a relatively expensive compound, and it can be difficult to obtain in large quantities.
Orientations Futures
The future of Bis(chlorodifluoromethyl)disulfide, 95% is promising, as it has the potential to be used in a variety of applications. Bis(chlorodifluoromethyl)disulfide, 95% could be used in the development of new pharmaceuticals, as well as in the synthesis of new materials. Additionally, Bis(chlorodifluoromethyl)disulfide, 95% could be used to create new catalysts and reagents for use in organic synthesis. Bis(chlorodifluoromethyl)disulfide, 95% could also be used to create new polymers and fluorinated compounds. Finally, Bis(chlorodifluoromethyl)disulfide, 95% could be used to create new spectroscopic techniques and chromatographic methods.
Méthodes De Synthèse
The most common method of synthesizing Bis(chlorodifluoromethyl)disulfide, 95% is by reacting chlorodifluoromethane (CHClF2) with sulfur dichloride (SCl2) in an inert atmosphere. This reaction is usually carried out at temperatures between 100-150°C and yields a 95% pure Bis(chlorodifluoromethyl)disulfide, 95% product. Other methods of synthesis include the reaction of sulfur dichloride with thionyl chloride (SOCl2) or sulfur monochloride (SCl).
Propriétés
IUPAC Name |
chloro-[[chloro(difluoro)methyl]disulfanyl]-difluoromethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2F4S2/c3-1(5,6)9-10-2(4,7)8 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYLNCJRTYIMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(SSC(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2F4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540752 |
Source


|
| Record name | Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
692-58-0 |
Source


|
| Record name | Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

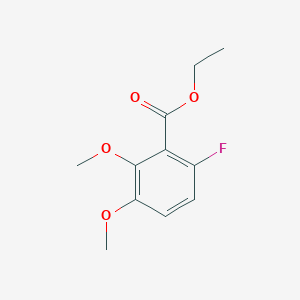
![1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B6301641.png)
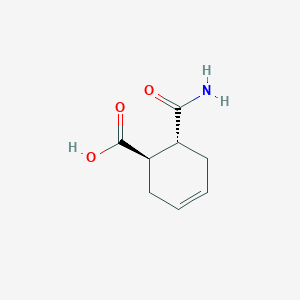
![2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine](/img/structure/B6301653.png)
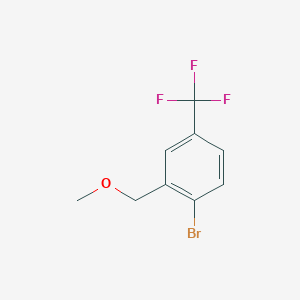
![[2-Bromo-4-[(ethylsulfonyl)methyl]phenyl](2-chloro-4-fluorophenyl)methanone](/img/structure/B6301681.png)

